(4aR,8aR)-decahydroisoquinoline
Description
Historical Perspectives and Early Synthetic Routes to the Decahydroisoquinoline (B1345475) Core
The journey to accessing the decahydroisoquinoline scaffold is intrinsically linked to the development of methods for synthesizing its aromatic precursor, isoquinoline (B145761), and its partially saturated analogue, tetrahydroisoquinoline. Two seminal name reactions laid the groundwork for the construction of the isoquinoline core. The Bischler-Napieralski reaction, first discovered in 1893, involves the cyclization of β-arylethylamides using a dehydrating agent to form 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.orgjk-sci.com Shortly after, in 1911, the Pictet-Spengler reaction was developed, which condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline. name-reaction.comjk-sci.comorganicreactions.orgwikipedia.org
Once the isoquinoline or tetrahydroisoquinoline ring system is in hand, the fully saturated decahydroisoquinoline core can be obtained through catalytic hydrogenation. wikipedia.org This process typically involves the use of transition metal catalysts, such as platinum oxide or Raney nickel, to reduce the aromatic and heterocyclic rings. google.com Early investigations into the hydrogenation of isoquinoline derivatives provided access to various stereoisomers of decahydroisoquinoline, paving the way for more detailed studies of their properties and potential applications. The development of more selective and robust catalysts, including iron-based systems, has further refined the synthesis of these important heterocyclic scaffolds. rsc.org
Significance of the Decahydroisoquinoline Scaffold in Heterocyclic Chemistry and Bioactive Molecule Design
The decahydroisoquinoline framework is a privileged scaffold in medicinal chemistry, meaning it is a molecular structure that is frequently found in biologically active compounds. wikipedia.org Its significance stems from its presence in a variety of natural products and its successful incorporation into synthetic drugs.
Naturally occurring alkaloids, such as gephyrotoxins and pumiliotoxin C, which are found in the skin of amphibians, feature the decahydroisoquinoline core. wikipedia.org These complex molecules have been the subject of extensive synthetic efforts, driving the development of new stereoselective methodologies.
Perhaps one of the most prominent examples of the decahydroisoquinoline scaffold in medicinal chemistry is its incorporation into the HIV-1 protease inhibitor, saquinavir. Saquinavir was one of the first protease inhibitors to be approved for the treatment of HIV/AIDS and its structure features a (4aR,8aR)-decahydroisoquinoline-3-carboxylic acid moiety. This component plays a crucial role in the binding of the drug to the active site of the viral enzyme.
The following table highlights some bioactive molecules containing the decahydroisoquinoline scaffold:
| Compound | Class | Source/Application |
| Gephyrotoxin | Alkaloid | Amphibian Skin |
| Pumiliotoxin C | Alkaloid | Amphibian Skin |
| Saquinavir | HIV-1 Protease Inhibitor | Pharmaceutical |
| Ciprefadol | Opioid Analgesic | Pharmaceutical |
| Dasolampanel | AMPA Receptor Antagonist | Pharmaceutical |
| Nelfinavir | HIV-1 Protease Inhibitor | Pharmaceutical |
| Tezampanel | AMPA/Kainate Receptor Antagonist | Pharmaceutical |
Overview of Stereoisomeric Forms of Decahydroisoquinoline and Their Academic Relevance
The decahydroisoquinoline ring system can exist in several stereoisomeric forms due to the presence of two chiral centers at the ring fusion (positions 4a and 8a). This gives rise to both cis and trans isomers. The this compound is a specific cis-fused stereoisomer.
The academic relevance of studying these different stereoisomers is profound, as the specific three-dimensional arrangement of the atoms can dramatically influence the biological activity of a molecule. Detailed conformational analysis of these isomers is crucial for understanding their interactions with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for elucidating the stereochemistry and conformational preferences of decahydroisoquinoline derivatives. For instance, detailed NMR studies have been conducted on the isomers of decahydroisoquinoline-3(S)-carboxylic acid, a key component of the HIV protease inhibitor saquinavir. These studies have provided valuable insights into the conformational features of the different isomers in solution, which can be compared with their bound conformations in the active site of the enzyme. This knowledge is instrumental in the rational design of new and more potent inhibitors.
The distinct stereoisomers of decahydroisoquinoline are summarized in the table below:
| Stereoisomer | Fusion |
| This compound | cis |
| (4aS,8aS)-decahydroisoquinoline | cis |
| (4aR,8aS)-decahydroisoquinoline | trans |
| (4aS,8aR)-decahydroisoquinoline | trans |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLYAQPNATJSU-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNCC[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Decahydroisoquinoline and Its Derivatives
Stereoselective and Asymmetric Synthesis Strategies
The controlled synthesis of the (4aR,8aR)-decahydroisoquinoline core relies on sophisticated strategies that can establish the desired stereochemistry. These methods can be broadly categorized into catalytic hydrogenations, intramolecular cyclizations, and enantioselective approaches employing chiral auxiliaries or catalysts.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation of isoquinoline (B145761) or its partially hydrogenated precursors is a direct route to decahydroisoquinoline (B1345475). The choice of catalyst—typically from the platinum group metals—is crucial for achieving high yields and stereoselectivity.
Ruthenium (Ru) Catalysts: Ruthenium-based catalysts have demonstrated significant efficacy in the hydrogenation of isoquinolines. For instance, ruthenium-on-carbon (Ru/C) can be used to hydrogenate isoquinoline to decahydroisoquinoline. The stereochemical outcome of the reaction can be influenced by the reaction conditions. Studies have shown that specific chiral ruthenium complexes can catalyze the enantioselective hydrogenation of the carbocyclic ring of substituted isoquinolines, providing a pathway to chiral 5,6,7,8-tetrahydroisoquinolines which can be further reduced to decahydroisoquinolines. Chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes have also been effective in the asymmetric hydrogenation of quinolines, a related heterocyclic system, suggesting their potential for isoquinoline reduction.
Palladium (Pd) Catalysts: Palladium catalysts, often supported on carbon (Pd/C), are widely used for hydrogenations. While highly active, achieving high stereoselectivity for the cis-fused (4aR,8aR) isomer can be challenging and often results in a mixture of stereoisomers. Recent research has focused on developing atomically dispersed palladium catalysts which have shown high selectivity in the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, indicating a potential for more controlled isoquinoline reductions.
Platinum (Pt) Catalysts: Platinum catalysts, such as platinum oxide (Adam's catalyst) or platinum on carbon (Pt/C), are powerful hydrogenation catalysts. They can effectively reduce the isoquinoline ring system to decahydroisoquinoline. The stereoselectivity is dependent on factors like the solvent, temperature, and pressure. For instance, hydrogenation over platinum in acidic conditions can favor the formation of the cis-isomer. The development of platinum catalysts with reduced ensemble sizes has been shown to enhance their stability and selectivity in hydrogenation-dehydrogenation reactions.
| Catalyst | Support | Key Features | Relevant Findings |
|---|---|---|---|
| Ruthenium | Carbon, Chiral Ligands | Effective for isoquinoline hydrogenation; can be tailored for enantioselectivity. | Chiral Ru complexes can selectively hydrogenate the carbocyclic ring of isoquinolines. |
| Palladium | Carbon | Highly active but can lead to mixtures of stereoisomers. | Atomically dispersed Pd catalysts show promise for selective hydrogenations. |
| Platinum | Carbon, Oxide | Powerful for complete saturation; selectivity influenced by reaction conditions. | Acidic conditions can favor the formation of the cis-isomer. |
Intramolecular Cyclization Reactions for Bicyclic Scaffold Construction
The construction of the bicyclic decahydroisoquinoline skeleton can be efficiently achieved through intramolecular cyclization reactions. These methods build the ring system from acyclic precursors, often with inherent stereocontrol.
Pomeranz-Fritsch-Bobbitt Reaction: This reaction and its modifications provide access to tetrahydroisoquinolines, which can then be hydrogenated to decahydroisoquinolines. The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. The Bobbitt modification, which involves the hydrogenation of the intermediate Schiff base before cyclization, is often preferred as it proceeds under milder conditions and can lead to better yields of the desired 1,2,3,4-tetrahydroisoquinoline.
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines from β-aryle
Strategic Functionalization of the Decahydroisoquinoline Nucleus
Introduction of Specific Functional Groups (e.g., Carboxylic Acids, Phosphonates, Tetrazoles, Hydroxyl Groups)
The functionalization of the decahydroisoquinoline scaffold is a critical step in tailoring its properties for various applications. The introduction of specific functional groups, such as carboxylic acids, phosphonates, tetrazoles, and hydroxyl groups, can significantly influence the molecule's biological activity and physicochemical characteristics. Modern synthetic methodologies provide various routes to achieve these transformations with control over stereochemistry and regioselectivity.
Carboxylic Acids: Carboxylic acid moieties are essential functional groups, often serving as key interaction points in biologically active molecules or as synthetic handles for further derivatization. The introduction of carboxylic acid groups onto the decahydroisoquinoline framework can be achieved through various strategies. Decarboxylative reactions of carboxylic acid derivatives have emerged as a powerful method for C-N and C-O bond formation, offering high atom economy. nih.gov These transformations can proceed through different mechanistic pathways, including those involving carbanions, carbon-centered radicals, or carbocations generated via electrochemical oxidation. nih.gov For instance, the synthesis of quinoline-3-carboxylic acid derivatives often involves cyclization reactions. nih.gov The synthesis of complex structures like 4-oxoquinoline-3-carboxylic acid derivatives has been described, highlighting methods that can be adapted for the decahydroisoquinoline core. researchgate.net
Phosphonates: Phosphonates, as stable mimics of phosphate (B84403) esters, are of significant interest in medicinal chemistry. The synthesis of phosphonate (B1237965) derivatives of amino acids and other scaffolds can be challenging. nih.gov A common approach involves the monochlorination of a phosphonate ester followed by substitution with a nucleophile. nih.gov This "classical" approach often requires converting a symmetrical diester to a monoester before chlorination. nih.gov Alternative methods, such as the Michaelis-Arbuzov reaction or Hirao coupling, provide routes to the necessary phosphonate ester precursors. nih.gov Research into the metabolism of natural organophosphonates has also driven the development of synthetic methods for a variety of chiral phosphonates to probe enzymatic pathways. youtube.com
Tetrazoles: The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group, offering similar acidity (pKa) and spatial properties but with improved metabolic stability and bioavailability. nih.gov Several methods exist for synthesizing 5-substituted tetrazoles. A prominent route is the [3+2] cycloaddition between a nitrile and an azide (B81097), typically sodium azide. nih.govorganic-chemistry.orggatech.edu This reaction is often facilitated by Lewis acids like zinc(II) chloride or by using amine hydrochloride salts as a recyclable proton source to generate hydrazoic acid in situ. organic-chemistry.orggatech.edu The use of zinc chloride in alcohols like isopropanol (B130326) or n-butanol allows for mild reaction conditions and high yields for a range of substrates. organic-chemistry.org Green chemistry approaches have also been developed, such as using Cu2O as a catalyst for the aerobic oxidative coupling of N-H free tetrazoles with boronic acids. rsc.org
Hydroxyl Groups: The hydroxyl group is a crucial functional group in many therapeutics, capable of forming strong hydrogen bonds and significantly contributing to binding affinity. nih.gov However, its high desolvation penalty can also be a drawback. nih.gov The selective introduction of hydroxyl groups onto a complex scaffold like decahydroisoquinoline requires chemoselective methods. Strategies for selective hydroxyl group transformation include activation by converting it into a good leaving group (e.g., halogenation) or using metal-catalyzed O-H insertion reactions with diazo esters. nih.gov For instance, rhodium-catalyzed decomposition of diazo esters generates a metallocarbene that readily inserts into an O-H bond, a method that can be applied to complex natural products. nih.gov
Table 1: Synthetic Methodologies for Functional Group Introduction
| Functional Group | Synthetic Method | Key Reagents/Catalysts | Key Features |
|---|---|---|---|
| Carboxylic Acids | Decarboxylative C-N/C-O Coupling | Transition metals, Photoredox catalysts | High atom economy; utilizes readily available carboxylic acids. nih.gov |
| Cyclization Reactions | - | Forms heterocyclic systems containing the acid moiety. nih.govresearchgate.net | |
| Phosphonates | "Classical" Approach | Oxalyl chloride, Nucleophile | Monochlorination of phosphonate ester followed by substitution. nih.gov |
| Michaelis-Arbuzov/Hirao Coupling | - | Synthesis of phosphonate ester precursors. nih.gov | |
| Tetrazoles | [3+2] Cycloaddition | Nitriles, Sodium Azide, ZnCl2 | Mild conditions, high yields, versatile for various substrates. nih.govorganic-chemistry.org |
| Catalytic Proton Source | Amine hydrochloride salts | Recyclable proton source, avoids stoichiometric addition. gatech.edu | |
| Aerobic Oxidative Coupling | Cu2O, Boronic Acids, O2 | Green, atom-efficient method for 2,5-disubstituted tetrazoles. rsc.org | |
| Hydroxyl Groups | O-H Insertion | Rhodium catalyst, Diazo esters | Selective functionalization of existing hydroxyl groups. nih.gov |
Synthesis of Key Decahydroisoquinoline-based Intermediates for Complex Molecular Architectures (e.g., 6-oxodecahydroisoquinoline-3-carboxylates)
The construction of complex molecular architectures often relies on the synthesis of versatile, polyfunctional intermediates that can be elaborated into a variety of target structures. For decahydroisoquinoline-based compounds, 6-oxodecahydroisoquinoline-3-carboxylates are particularly valuable intermediates. acs.orgacs.org These keto esters provide a rigid bicyclic framework and possess multiple functional handles—a ketone, an ester, and a secondary amine—that allow for diverse chemical modifications.
A convergent, multigram-scale synthesis for the three diastereomers of 6-oxodecahydroisoquinoline-3-carboxylic acid has been developed. acs.org The synthesis starts from (±)-m-tyrosine and proceeds through key tetrahydroisoquinoline intermediates. The stereochemistry of the ring juncture is controlled by the choice of reduction method:
Cis Ring Juncture: Catalytic hydrogenation of a key tetrahydroisoquinoline intermediate (7) selectively yields the cis-fused ketones. acs.org
Trans Ring Juncture: A dissolving metal reduction (e.g., sodium in liquid ammonia) of a related tetrahydroisoquinoline intermediate (8) selectively produces the trans-fused ketone. acs.org
These synthetic routes provide access to diastereomerically pure ketones, which are crucial for developing conformationally constrained molecules. One of the cis-ketone diastereomers, which possesses the optimal stereochemistry for certain biological activities, was successfully resolved using α-methylbenzylamine salts of the corresponding acid. acs.org The availability of these resolved keto esters on a large scale facilitates the synthesis of specific enantiomers of complex decahydroisoquinoline derivatives. acs.org
Table 2: Synthesis of 6-Oxodecahydroisoquinoline-3-carboxylate Intermediates
| Target Intermediate | Key Precursor | Reaction Type | Reagents | Outcome |
|---|---|---|---|---|
| cis-6-Oxodecahydroisoquinoline-3-carboxylate | Tetrahydroisoquinoline (7) | Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Selective formation of cis-fused ring system. acs.org |
| trans-6-Oxodecahydroisoquinoline-3-carboxylate | Tetrahydroisoquinoline (8) | Dissolving Metal Reduction | Na, liquid NH₃ | Selective formation of trans-fused ring system. acs.org |
| Resolved Keto Ester | Racemic cis-Ketone Acid | Resolution | α-Methylbenzylamine | Separation of enantiomers via diastereomeric salt formation. acs.org |
Green Chemistry and Sustainable Approaches in Decahydroisoquinoline Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact, reduce costs, and enhance safety. mdpi.comresearchgate.net These principles can be effectively applied to the synthesis of decahydroisoquinoline and its derivatives, addressing challenges such as the use of hazardous solvents, high energy consumption, and waste generation.
Key green chemistry approaches applicable to decahydroisoquinoline synthesis include:
Use of Safer Solvents and Reaction Conditions: Traditional syntheses often employ hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water or performing reactions under solvent-free conditions. mdpi.comresearchgate.net For example, the synthesis of 5-substituted-1H-tetrazoles, a common functional group in decahydroisoquinoline analogs, has been reported in water using zinc chloride, avoiding dipolar aprotic solvents like DMF. nih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they allow for reactions with higher atom economy and lower energy requirements, and can often be recycled and reused. nih.gov In the synthesis of tetrazole-substituted decahydroisoquinolines, catalytic amounts of amine hydrochlorides can serve as a recyclable proton source, which is more sustainable than using stoichiometric reagents. gatech.edu Similarly, copper-catalyzed aerobic oxidation provides a green route to disubstituted tetrazoles, using environmentally benign O2 as the oxidant. rsc.org
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov These methods promote efficient heat transfer directly to the reacting molecules, often leading to higher yields and cleaner reactions. mdpi.com
Designing Less Hazardous Syntheses: This principle focuses on choosing synthetic pathways that use and generate substances with minimal toxicity. youtube.com For example, when choosing a method to create a functional group, a pathway that avoids highly toxic reagents or intermediates, such as the in-situ generation of hydrazoic acid from less hazardous sodium azide instead of handling the highly explosive acid directly, is preferred. gatech.edu
By integrating these strategies, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of the chemical and pharmaceutical industries.
Table 3: Application of Green Chemistry Principles to Decahydroisoquinoline Synthesis
| Green Chemistry Principle | Application in Synthesis | Example | Benefit |
|---|---|---|---|
| 1. Prevent Waste | Use of catalytic vs. stoichiometric reagents. | Catalytic proton source for tetrazole synthesis. gatech.edu | Reduced chemical waste, improved atom economy. |
| 3. Less Hazardous Synthesis | Avoidance of toxic reagents. | In-situ generation of hydrazoic acid from sodium azide. nih.govgatech.edu | Enhanced safety, reduced environmental toxicity. youtube.com |
| 5. Safer Solvents & Auxiliaries | Replacement of hazardous organic solvents. | Water as a solvent for tetrazole synthesis. nih.gov | Reduced environmental pollution and worker exposure. mdpi.com |
| 6. Design for Energy Efficiency | Use of alternative energy sources. | Microwave-assisted synthesis of heterocyclic compounds. mdpi.comnih.gov | Shorter reaction times, lower energy consumption. |
| 9. Catalysis | Employing catalytic reagents. | Cu₂O-catalyzed aerobic oxidation for tetrazole formation. rsc.org | High efficiency, use of a green oxidant (O₂), atom-efficient. |
Stereochemical and Conformational Investigations of Decahydroisoquinoline Systems
Diastereomer and Enantiomer Differentiation and Preparation
Decahydroisoquinoline (B1345475) exists as two primary diastereomers defined by the stereochemistry at the ring fusion: cis-decalin and trans-decalin. wikipedia.orgmasterorganicchemistry.com In the cis isomer, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the ring system, while in the trans isomer, they are on opposite sides. masterorganicchemistry.comyoutube.com The (4aR,8aR)-decahydroisoquinoline is a specific enantiomer of the trans-fused diastereomer.
The preparation of specific diastereomers and enantiomers of decahydroisoquinoline often involves stereoselective synthetic strategies. Heterogeneous catalytic hydrogenation of isoquinoline (B145761) or its partially saturated derivatives is a common method to produce decahydroisoquinolines. figshare.comacs.org The choice of catalyst, solvent, and reaction conditions can influence the ratio of cis and trans isomers formed. For instance, the hydrogenation of isoquinoline over a platinum catalyst in acidic conditions tends to favor the cis isomer, while the use of a rhodium-on-carbon catalyst can lead to a higher proportion of the trans isomer.
To obtain enantiomerically pure forms like this compound, chiral resolution techniques or asymmetric synthesis are necessary. Chiral resolution involves separating a racemic mixture of enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Asymmetric synthesis, on the other hand, employs chiral catalysts or auxiliaries to directly synthesize the desired enantiomer.
The differentiation of diastereomers is readily achieved using spectroscopic methods, particularly ¹³C NMR spectroscopy. The trans isomer, being more symmetrical, generally displays fewer signals than the less symmetrical cis isomer. youtube.com For example, in their respective ¹³C NMR spectra, trans-decalin shows only three signals, whereas cis-decalin exhibits five. This difference arises from the higher degree of symmetry in the trans isomer.
Conformational Equilibria and Inversion Dynamics of the Decahydroisoquinoline Ring System
The conformational behavior of the decahydroisoquinoline ring system is a key determinant of its properties. The trans-fused system, including this compound, is a conformationally rigid structure. masterorganicchemistry.comlibretexts.org The two cyclohexane-like rings are locked in a double-chair conformation, and ring flipping, a common process in monosubstituted cyclohexanes, is not possible without breaking a carbon-carbon bond. masterorganicchemistry.com This rigidity means that substituents on the ring are fixed in either axial or equatorial positions.
In contrast, the cis-fused decahydroisoquinoline system is conformationally flexible and can undergo a concerted ring flip, allowing for the interconversion of axial and equatorial substituents. libretexts.org
A crucial aspect of the conformational analysis of decahydroisoquinoline is the orientation of the lone pair of electrons on the nitrogen atom. In tertiary amines, the nitrogen atom is typically sp³-hybridized and undergoes rapid pyramidal inversion, where the lone pair and the three substituents invert their positions. nih.govyoutube.com However, in a rigid system like trans-decahydroisoquinoline (B1314993), this inversion can be hindered. The orientation of the lone pair, whether it is axial or equatorial, can have a significant impact on the molecule's reactivity and its ability to act as a nucleophile or a base. In the case of cis-decahydroisoquinoline, studies have shown that the conformational equilibrium favors the conformer where the nitrogen lone pair can occupy an "inside" position. rsc.org
The energy barrier for nitrogen inversion can be influenced by several factors, including the presence of substituents and ring strain. nih.gov For some diaziridine systems, which also feature stereogenic nitrogen atoms, the barrier to inversion is high enough to allow for the isolation of stable enantiomers at room temperature. nih.gov
Influence of Ring Fusion Stereochemistry (cis/trans) on Molecular Architecture and Reactivity
Table 1: Comparison of cis- and trans-Decahydroisoquinoline Properties
| Property | cis-Decahydroisoquinoline | trans-Decahydroisoquinoline |
|---|---|---|
| Relative Stability | Less stable | More stable by ~2 kcal/mol libretexts.org |
| Conformational Flexibility | Flexible, undergoes ring inversion libretexts.org | Rigid, conformationally locked masterorganicchemistry.com |
| Molecular Shape | Bent | Relatively flat youtube.com |
| Reactivity | Can present two different faces for reaction depending on the conformation | Reactivity is more predictable due to the fixed conformation |
The greater stability of the trans isomer is primarily due to the absence of the unfavorable non-bonded interactions that are present in the concave region of the cis isomer. libretexts.org These steric interactions, also known as gauche-butane interactions, destabilize the cis conformation.
This difference in molecular architecture directly translates to differences in reactivity. The rigid framework of the trans isomer makes it a useful scaffold in medicinal chemistry, as it presents its substituents in well-defined spatial orientations. nih.gov The more flexible cis isomer can adopt different conformations to interact with biological targets, which can be advantageous in some contexts but can also lead to a loss of binding affinity due to entropic penalties. The rigidity of the ring system can also facilitate certain chemical reactions. researchgate.net
Impact of Substituents on Conformational Preferences and Molecular Flexibility
The introduction of substituents onto the decahydroisoquinoline ring system can significantly influence its conformational preferences and molecular flexibility. In the rigid trans-fused system, a substituent will be fixed in either an axial or equatorial position. The energetic preference for an equatorial versus an axial position is determined by the steric bulk of the substituent and the presence of 1,3-diaxial interactions.
In the flexible cis-fused system, substituents can influence the position of the conformational equilibrium. For example, a bulky substituent will strongly favor the conformation where it occupies an equatorial position to minimize steric strain. Studies on substituted 1,5-diaza-cis-decalins have shown that the placement of methyl groups can be used to stabilize a specific conformation needed for chelation of a metal ion. nih.gov
The electronic nature of substituents can also play a role. For instance, the introduction of fluorine atoms can alter conformational preferences due to stereoelectronic effects, such as hyperconjugation. rsc.orgnih.gov In some N-difluoromethylated amides, for example, the trans conformer is stabilized by electron donation from a fluorine atom, which enhances amide resonance. rsc.org
The impact of substituents on the conformational equilibrium can be quantified by determining the A-value, which is a measure of the energy difference between the axial and equatorial conformations of a substituent on a cyclohexane (B81311) ring. While directly analogous A-values for the decahydroisoquinoline system are not as extensively tabulated, the principles of steric and electronic effects derived from cyclohexane systems are broadly applicable.
Chemical Reactivity and Mechanistic Studies of 4ar,8ar Decahydroisoquinoline
Reactivity Profile of the Bridged Nitrogen Atom in Decahydroisoquinolines
The lone pair of electrons on the nitrogen atom in (4aR,8aR)-decahydroisoquinoline makes it a key center of reactivity, behaving as a typical secondary amine. It readily participates in nucleophilic substitution reactions, most notably N-alkylation and N-acylation, to form a variety of N-substituted derivatives.
The synthesis of N-substituted derivatives of 4a-aryldecahydroisoquinolines has been explored, with a focus on the trans-4a-aryldecahydroisoquinoline system. nih.gov Resolution of stereoisomers has shown that specific biological activities can be predominantly associated with the (4aR,8aR) isomer. nih.gov The reactivity of the nitrogen atom is central to the synthesis of these derivatives.
N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides or other electrophilic alkylating agents. The reaction generally proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile. The choice of the alkylating agent allows for the introduction of a wide range of substituents, which can significantly influence the properties of the resulting molecule. For instance, the replacement of an N-methyl group with an N-phenethyl group has been shown to significantly increase the analgesic potency in certain 4a-aryldecahydroisoquinoline derivatives. nih.gov
N-Acylation: Similarly, N-acylation can be achieved by reacting the decahydroisoquinoline (B1345475) with acyl chlorides or acid anhydrides. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.
The table below presents examples of N-substituted derivatives of a 4a-aryldecahydroisoquinoline, highlighting the versatility of the nitrogen atom in forming new covalent bonds.
| Substituent (R) | Reagent | Product |
| Methyl | - | N-Methyl-4a-aryldecahydroisoquinoline |
| Phenethyl | Phenethyl bromide | N-Phenethyl-4a-aryldecahydroisoquinoline |
| Cyclopropylmethyl | Cyclopropylmethyl bromide | N-Cyclopropylmethyl-4a-aryldecahydroisoquinoline nih.gov |
This table illustrates the types of substituents that can be introduced at the nitrogen atom of the decahydroisoquinoline core.
Chemical Transformations of the Saturated Carbon Framework
The carbocyclic framework of this compound consists of sp³-hybridized carbon atoms, which are generally less reactive than the nitrogen atom. However, under specific conditions, these C-H bonds can be functionalized. The reactivity of the carbon skeleton is largely governed by the principles of alkane chemistry, with the cis-fusion of the rings influencing the accessibility of certain positions.
Oxidation: The saturated carbon framework is susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of hydroxylated or carbonylated derivatives. The position of oxidation would be influenced by the relative stability of the resulting radical or carbocation intermediates, with tertiary C-H bonds being generally more reactive than secondary ones.
C-H Functionalization: Modern synthetic methods involving C-H activation could provide a pathway for the selective functionalization of the decahydroisoquinoline skeleton. sigmaaldrich.com While specific studies on this compound are limited, research on related systems like decalin has shown that C-H bonds can be activated using transition metal catalysts or strong Lewis acids. researchgate.net Such transformations could enable the introduction of various functional groups, expanding the chemical space accessible from this scaffold. For instance, a Baddeley-type reaction, which is an aliphatic Friedel-Crafts reaction, has been studied on decalin and could potentially be applied to decahydroisoquinoline. researchgate.net
Regioselectivity and Stereoselectivity in Reactions of Decahydroisoquinoline Derivatives
Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of this compound derivatives. nih.gov
Regioselectivity: In reactions involving the carbon framework, regioselectivity would be determined by the inherent reactivity of the different C-H bonds. For instance, in radical-mediated halogenation, the more substituted carbon atoms would be preferentially functionalized. In directed C-H activation reactions, the proximity to the nitrogen atom could direct the catalyst to specific C-H bonds.
Stereoselectivity: The stereochemistry of reactions is heavily influenced by the rigid cis-fused ring system of this compound. Reagents will preferentially approach from the less sterically hindered face of the molecule. In the synthesis of derivatives, controlling the stereochemistry at newly formed chiral centers is a significant challenge and a key focus of synthetic efforts. The synthesis of specific stereoisomers, such as the (4aR,8aR) isomer of N-substituted 4a-aryldecahydroisoquinolines, often requires stereoselective synthetic methods or the resolution of racemic mixtures. nih.gov The stereochemical outcome of such syntheses is crucial as different stereoisomers can exhibit distinct biological activities. nih.gov
The diastereoselective synthesis of related decahydroquinoline (B1201275) derivatives has been achieved through multi-component reactions, highlighting the potential for controlling stereochemistry in the formation of this heterocyclic system. nih.gov
Reaction Mechanism Elucidation of Decahydroisoquinoline Transformations
The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of decahydroisoquinoline derivatives.
N-Alkylation and N-Acylation: As mentioned, N-alkylation typically proceeds through an SN2 mechanism. The reaction kinetics would be expected to follow second-order rate laws, with the rate being dependent on the concentration of both the decahydroisoquinoline and the alkylating agent. The stereochemistry at the nitrogen atom is not a factor as the lone pair is the site of reaction.
Transformations of the Carbon Framework: Mechanistic studies of reactions on the carbon skeleton are more complex. For instance, the mechanism of the Baddeley reaction on decalin, a related carbocyclic system, has been investigated through experimental and computational studies. researchgate.net It is proposed to involve the formation of an acylium ion, which acts as a hydride acceptor to generate a carbocation. This is followed by a series of steps including elimination, further reaction with an acylium ion, and cyclization. researchgate.net Similar mechanistic pathways could be envisioned for the functionalization of the decahydroisoquinoline framework under Friedel-Crafts-type conditions.
Computational studies can provide valuable insights into the transition states and intermediates involved in these reactions, helping to explain the observed regioselectivity and stereoselectivity. For other complex transformations, detailed kinetic analyses and the characterization of intermediates would be necessary to fully understand the reaction pathway. rsc.org
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Decahydroisoquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the stereochemical and conformational features of (4aR,8aR)-decahydroisoquinoline in solution. The cis-fusion of the two rings in this isomer dictates a specific spatial arrangement of its protons, which can be probed through various NMR experiments.
1H and 13C NMR: The chemical shifts of the protons and carbons in the ¹H and ¹³C NMR spectra provide the initial framework for structural assignment. The symmetry of the molecule and the electronic environment of each nucleus influence these shifts. In this compound, the two rings typically adopt a stable double-chair conformation. The bridgehead protons, H-4a and H-8a, are of particular diagnostic importance for establishing the cis-ring fusion.
Conformational and Stereochemical Insights from Coupling Constants and NOE:
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are observed between axial-axial protons, while smaller values are seen for axial-equatorial and equatorial-equatorial interactions. Analysis of these J-values helps to confirm the chair conformation of each ring and the relative orientation of substituents.
Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY or ROESY experiments) is paramount for determining through-space proximity between protons that are not directly bonded. For the (4aR,8aR) isomer, a key NOE correlation is expected between the two cis-related bridgehead protons, H-4a and H-8a. This observation provides definitive proof of the cis-ring junction. Further NOE signals between axial protons on the same side of the ring system help to build a complete 3D model of the molecule's conformation.
Table 1: Representative ¹H and ¹³C NMR Data for the this compound scaffold Note: Exact chemical shifts (δ) are dependent on the solvent and specific substitution patterns.
| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) | Key ¹H-¹H Couplings & NOE Correlations |
| 1 | ~48-52 | ~2.8-3.2 (ax), ~2.2-2.6 (eq) | J(ax,eq), J(geminal) |
| 3 | ~45-49 | ~2.9-3.3 (ax), ~2.3-2.7 (eq) | J(ax,eq), J(geminal) |
| 4 | ~28-32 | ~1.5-1.9 (ax), ~1.1-1.4 (eq) | J(ax,ax), J(ax,eq), J(eq,eq) |
| 4a | ~35-40 | ~1.6-2.0 | NOE to H-8a |
| 5 | ~25-29 | ~1.4-1.8 (ax), ~1.0-1.3 (eq) | J(ax,ax), J(ax,eq), J(eq,eq) |
| 6 | ~25-29 | ~1.4-1.8 (ax), ~1.0-1.3 (eq) | J(ax,ax), J(ax,eq), J(eq,eq) |
| 7 | ~25-29 | ~1.4-1.8 (ax), ~1.0-1.3 (eq) | J(ax,ax), J(ax,eq), J(eq,eq) |
| 8 | ~33-37 | ~1.5-1.9 (ax), ~1.1-1.4 (eq) | J(ax,ax), J(ax,eq), J(eq,eq) |
| 8a | ~58-62 | ~2.0-2.4 | NOE to H-4a |
Mass Spectrometry Applications in Decahydroisoquinoline (B1345475) Structural Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of decahydroisoquinoline derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected ion, offer significant structural information based on the resulting fragmentation patterns. nih.gov
The fragmentation of the decahydroisoquinoline ring system in techniques like electrospray ionization (ESI) or electron impact (EI) mass spectrometry is often systematic. nih.gov The fragmentation behavior of isoquinoline (B145761) alkaloids can be categorized based on their structural features. nih.govnih.gov For a saturated system like this compound, fragmentation is typically initiated by cleavage of the bonds adjacent to the nitrogen atom, leading to characteristic neutral losses or charged fragments. Common fragmentation pathways include:
Retro-Diels-Alder (RDA) type cleavage: This can occur in the carbocyclic ring, leading to the expulsion of an ethylene (B1197577) fragment or a substituted variant.
Cleavage alpha to the nitrogen: The C1-C8a and C3-C4a bonds are susceptible to cleavage, leading to the formation of stable iminium ions.
Loss of substituents: Any groups attached to the nitrogen or carbon skeleton can be lost, and the mass difference helps to identify these substituents.
Systematic studies on the fragmentation of various isoquinoline alkaloids have established characteristic patterns that aid in the rapid identification of this structural class in complex mixtures. nih.govnih.gov
Table 2: Common Fragmentation Pathways for the Decahydroisoquinoline Core in MS/MS
| Precursor Ion (M+H)⁺ | Fragmentation Process | Resulting Fragment | Significance |
| m/z 140 | Retro-Diels-Alder Cleavage | [M+H - C₂H₄]⁺ | Confirms the cyclohexene (B86901) portion of the fused system. |
| m/z 140 | α-Cleavage at C1-C8a | [C₈H₁₄N]⁺ | Indicates the integrity of the piperidine (B6355638) ring. |
| m/z 140 | Ring-opening and loss of NH₃ | [C₁₀H₁₅]⁺ | Characterizes the nitrogen-containing heterocyclic core. nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography stands as the definitive method for the structural elucidation of molecules, providing an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. nih.gov For chiral molecules like this compound, this technique is the gold standard for assigning the absolute configuration of all stereogenic centers. nih.govnih.gov
The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the positions of all atoms can be determined with high precision. This directly reveals:
Absolute Stereochemistry: By using anomalous dispersion, the absolute configuration at the chiral centers (C4a and C8a) can be determined as (R,R). nih.gov
Conformation: The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the solid-state conformation, which for this compound is typically a fused double-chair conformation.
Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice.
The successful crystallization and subsequent X-ray diffraction analysis of a decahydroisoquinoline derivative provides irrefutable proof of its structure. researchgate.netrsc.org
Table 3: Typical Parameters from an X-ray Crystallography Report
| Parameter | Typical Value / Information Provided |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ (for a chiral, non-centrosymmetric molecule) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (typically < 0.05 for a good structure). |
| Flack Parameter | A value close to 0 confirms the assigned absolute configuration. |
| Conformation Details | Torsion angles confirming the cis-fusion and chair conformations. |
Chiroptical Properties (Optical Rotatory Dispersion and Circular Dichroism) in Stereochemical Analysis
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. libretexts.orglibretexts.org These methods are particularly valuable for assigning the absolute configuration of chiral compounds in solution. kud.ac.in
Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength. kud.ac.in
Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. slideshare.net
For a chiral molecule containing a chromophore (a light-absorbing group), the ORD and CD spectra will show a characteristic signal known as the Cotton effect in the region of the chromophore's absorption. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the environment around the chromophore.
In this compound, the saturated amine (nitrogen atom) acts as a chromophore with a weak n → σ* electronic transition in the far-UV region (around 200-220 nm). The stereochemical arrangement of the chiral centers C4a and C8a creates a chiral perturbation on this chromophore. Empirical rules, such as the Octant Rule developed for ketones and extended to other chromophores like azides and aza-steroids, can be used to predict the sign of the Cotton effect based on the absolute configuration. researchgate.netrsc.org For this compound, the spatial arrangement of the atoms relative to the nitrogen lone pair would be expected to produce a Cotton effect of a specific sign, which can be compared to experimental data to confirm the absolute configuration.
Table 4: Application of Chiroptical Spectroscopy to this compound
| Technique | Principle | Information Obtained |
| Optical Rotatory Dispersion (ORD) | Measures rotation of plane-polarized light vs. wavelength. kud.ac.in | Sign of the Cotton effect (positive or negative peak/trough) correlates to absolute configuration. |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light vs. wavelength. libretexts.orgslideshare.net | Sign of the CD band (Δε) provides confirmation of the absolute configuration based on empirical rules (e.g., sector/octant rules). |
Computational and Theoretical Chemistry of 4ar,8ar Decahydroisoquinoline
Molecular Modeling and Docking Studies of Decahydroisoquinoline (B1345475) Ligand-Receptor Interactions
Molecular modeling and docking studies are pivotal in understanding how decahydroisoquinoline derivatives interact with biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
Docking simulations have been instrumental in elucidating the interactions of isoquinoline (B145761) derivatives with various receptors. For instance, in the context of anticancer research, docking studies on dihydroisoquinoline derivatives identified a compound that forms hydrogen bonds with Gly362 and coordinates with zinc ions in the active site of Leucine Aminopeptidase (LAP), an enzyme implicated in cancer progression. nih.gov This specific binding mode was suggested to be crucial for its inhibitory activity. nih.gov
Similarly, in the pursuit of neuroprotective agents, the stereochemistry of decahydroisoquinoline-3-carboxylic acid derivatives was found to be critical for their antagonist activity at AMPA and NMDA receptors. nih.gov Docking studies can help visualize and rationalize why specific stereoisomers, such as those with the (3S,4aR,6R,8aR) configuration, exhibit potent and selective antagonism. nih.gov These studies often involve creating a three-dimensional model of the receptor's binding site and fitting the decahydroisoquinoline ligand into it, evaluating various poses based on a scoring function that estimates the binding energy.
The general workflow for such a study is outlined below:
Table 1: General Workflow for Molecular Docking Studies| Step | Description |
| 1. Receptor Preparation | The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. |
| 2. Ligand Preparation | The 3D structure of the (4aR,8aR)-decahydroisoquinoline derivative is generated and its energy is minimized to obtain a stable conformation. |
| 3. Docking Simulation | A docking program is used to place the ligand into the receptor's active site in various orientations and conformations. |
| 4. Scoring and Analysis | The different poses are ranked based on a scoring function that predicts the binding affinity. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |
These studies are crucial for the rational design of new, more potent, and selective ligands based on the decahydroisoquinoline scaffold. nih.gov
Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Predictions)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure and reactivity of this compound. researchgate.net DFT can be used to calculate a variety of molecular properties that govern the behavior of a molecule. pmf.unsa.baaps.org
For the this compound scaffold, DFT calculations can predict:
Molecular Geometry: The most stable three-dimensional arrangement of atoms.
Electronic Properties: The distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity can be calculated to predict how the molecule will interact with other chemical species. researchgate.netpmf.unsa.ba A good nucleophile is characterized by a lower electrophilicity value, while a good electrophile has a high value. pmf.unsa.ba
Theoretical studies on related quinoline (B57606) derivatives have demonstrated the utility of DFT in understanding their reactivity. scilit.com For example, calculations can reveal which sites on the decahydroisoquinoline ring are most susceptible to electrophilic or nucleophilic attack, guiding synthetic chemists in modifying the molecule. pmf.unsa.ba
Table 2: Key Parameters from DFT Calculations and Their Significance
| Parameter | Significance |
|---|---|
| Total Energy | Indicates the overall stability of the molecule. |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. researchgate.net |
| Electronic Chemical Potential (μ) | A measure of the molecule's reactivity; a higher value suggests greater reactivity. pmf.unsa.ba |
| Electrophilicity Index (ω) | Quantifies the electrophilic character of a molecule. researchgate.net |
These computational predictions can be correlated with experimental findings to build robust models of chemical behavior. nih.govaps.org
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Binding Dynamics
While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the dynamics of its binding to a receptor.
For a flexible molecule like this compound, which can exist in various chair and boat-like conformations for its saturated rings, MD simulations can:
Explore Conformational Landscapes: Identify the most populated and energetically favorable conformations of the molecule in solution or within a binding site. nih.govnih.gov
Simulate Binding and Unbinding Events: Observe the process of a decahydroisoquinoline ligand entering and leaving a receptor's active site, revealing the pathways and transition states involved.
Analyze the Stability of Ligand-Receptor Complexes: Assess the stability of the interactions identified through docking over time, taking into account the flexibility of both the ligand and the receptor.
MD simulations have been successfully applied to study the conformational behavior of various biomolecules and their interactions. nih.govarxiv.org For instance, simulations can reveal how the flexibility of a ligand allows it to adapt its shape to optimize interactions within a binding pocket, potentially compensating for any loss in conformational entropy upon binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org For this compound derivatives, QSAR can be a valuable tool for predicting the biological activity of newly designed compounds before they are synthesized. nih.gov
The general process of QSAR modeling involves:
Data Set Preparation: A set of decahydroisoquinoline derivatives with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters from DFT calculations. walisongo.ac.id
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
QSAR studies on related tetrahydroisoquinoline derivatives have successfully identified key structural features that modulate their inhibitory activity against targets like histone deacetylase 8 (HDAC8). nih.gov These models can indicate whether the isoquinoline core is more effective as a certain part of a pharmacophore and how different substitutions on the scaffold influence activity. nih.gov
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges. walisongo.ac.id |
| Steric | Molecular volume, surface area, shape indices. |
| Hydrophobic | LogP (partition coefficient). walisongo.ac.id |
| Topological | Connectivity indices, which describe the branching of the molecular skeleton. |
By developing a validated QSAR model for a series of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.
Biological Activity and Mechanistic Elucidation of Decahydroisoquinoline Analogs
Modulation of Enzyme Activity by Decahydroisoquinoline (B1345475) Derivatives
Decahydroisoquinoline derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases and microbial pathogenesis. Their rigid bicyclic structure provides a fixed conformational framework that can be strategically functionalized to achieve high-affinity and selective binding to enzyme active sites.
Inhibition of Ergosterol (B1671047) Biosynthesis Enzymes (e.g., Δ14-reductase, Δ8,7-isomerase)
A series of N-alkyl trans-decahydroisoquinoline (B1314993) derivatives have demonstrated notable antifungal properties by targeting the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. nih.gov Specifically, these compounds have been shown to inhibit two key enzymes in this pathway: Δ14-reductase and Δ8,7-isomerase. nih.gov
Research has shown that the length of the N-alkyl chain on the decahydroisoquinoline scaffold is a crucial determinant of antifungal potency. nih.gov Compounds bearing a C11-alkyl chain, in particular, exhibited antifungal activity comparable to the established antifungal agent clotrimazole. nih.gov The inhibitory action of these decahydroisoquinoline derivatives on ergosterol biosynthesis is dependent on both the specific heterocyclic scaffold and the fungal species being investigated. nih.gov This targeted inhibition of ergosterol production disrupts the fungal cell membrane, leading to growth inhibition and cell death. nih.gov
| Compound Class | Target Enzyme(s) | Key Structural Feature | Antifungal Potency |
| N-Alkyl trans-decahydroisoquinolines | Δ14-reductase, Δ8,7-isomerase | C11-alkyl chain | Comparable to clotrimazole |
Inhibition of Viral Proteases (e.g., HIV Protease, SARS-CoV-3CLpro)
The decahydroisoquinoline framework has been utilized in the design of inhibitors targeting viral proteases, which are essential for viral replication.
In the context of Human Immunodeficiency Virus (HIV), the synthesis of optically pure 3-carboxyl-decahydroisoquinolines has been accomplished as crucial components of HIV-protease inhibitors. mdpi.com These molecules are designed to mimic the transition state of the natural substrate of the HIV protease, thereby competitively inhibiting the enzyme and disrupting the viral life cycle. researchgate.net
More recently, with the emergence of novel coronaviruses, research has focused on identifying inhibitors for the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease. A study on the design and development of novel inhibitors for SARS 3CLpro identified several potent derivatives based on a decahydroisoquinoline motif. aacrjournals.org Three of these derivatives demonstrated significant inhibition of the SARS 3CLpro protease with IC50 values in the micromolar range. aacrjournals.org
| Virus | Target Protease | Decahydroisoquinoline Derivative(s) | IC50 Value(s) |
| HIV | HIV Protease | 3-Carboxyl-decahydroisoquinolines | Not specified |
| SARS-CoV | 3CLpro | Compounds 33-35 | 57-68 µM |
DNA Topoisomerase Inhibition
Following a comprehensive review of the available scientific literature, no direct evidence was found to suggest that (4aR,8aR)-decahydroisoquinoline or its derivatives act as inhibitors of DNA topoisomerases. Research into topoisomerase inhibitors has extensively explored various chemical scaffolds, including the related indenoisoquinolines, which have shown significant activity. nih.govacs.orgnih.gov However, specific studies demonstrating the interaction of decahydroisoquinoline derivatives with topoisomerase I or II are not present in the reviewed literature.
Decahydroisoquinoline as Ligands for Receptor Systems
The conformational rigidity of the decahydroisoquinoline nucleus makes it an excellent scaffold for the design of ligands that can selectively target various receptor systems in the central nervous system and periphery.
Excitatory Amino Acid Receptor Antagonism (e.g., NMDA, AMPA, and Kainate Receptors)
Decahydroisoquinoline derivatives have been extensively investigated as antagonists of excitatory amino acid (EAA) receptors, particularly the AMPA and kainate subtypes. nih.gov These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.
A number of decahydroisoquinoline compounds have been identified with varying selectivity for the subunits that constitute AMPA and kainate receptors. mdpi.com For instance, some derivatives show preferential activity at AMPA receptors, while others have a higher affinity for the GluR5-containing kainate receptors. mdpi.com In vitro studies have confirmed the antagonist activity of these compounds at cloned iGluR2 (AMPA) and iGluR5 (kainate) receptors. nih.gov
| Compound | Receptor Target(s) | Noted Activity |
| LY302679 | AMPA (GluR2) | Preferential activity at AMPA receptors |
| LY377770 | Kainate (GluR5) | Affinity for GluR5-kainate preferring subunit |
| LY293558 | AMPA/Kainate (GluR2, GluR5) | Antagonist activity at both AMPA and kainate receptors |
| LY246492 | NMDA/AMPA | Antagonist at both NMDA and AMPA receptors |
| LY202157 | NMDA | NMDA antagonist |
Somatostatin (B550006) Receptor Modulation (e.g., SST1, SST3 Subtypes)
Decahydroisoquinoline derivatives have emerged as a novel class of non-peptidic, subtype-selective antagonists for somatostatin receptors. aacrjournals.org Somatostatin is a regulatory peptide that exerts its effects through five G protein-coupled receptor subtypes (SST1-5).
Through systematic optimization of initial lead compounds with mixed SST1/SST3 affinity, researchers have developed highly potent and selective antagonists for the SST3 subtype. aacrjournals.org These novel antagonists are based on an enantiomerically pure (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid core. aacrjournals.org The development of such selective antagonists is a significant advancement, as they can help in elucidating the specific physiological roles of the SST3 receptor subtype. acs.org
| Compound Class | Receptor Target | Core Moiety | Noted Activity |
| Non-peptidic decahydroisoquinoline derivatives | SST3 subtype | (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid | Highly potent and selective antagonists |
Opioid Receptor Ligands (e.g., κ Receptor Agonists and Antagonists)
The κ-opioid receptor (KOR) system has been implicated in a range of physiological and pathological processes, including pain, addiction, and mood disorders. wikipedia.orgnih.gov Decahydroisoquinoline-based compounds have emerged as promising modulators of this receptor.
κ-Opioid Receptor Agonists:
Activation of the KOR by agonists can lead to the suppression of itching and has been explored for the treatment of conditions like irritable bowel syndrome. wikipedia.org Preclinical studies have shown that KOR agonists can decrease drug-seeking behaviors and alleviate symptoms of opioid withdrawal. wisc.edu For instance, the selective KOR agonist U50,488H has demonstrated antidystonic activity in animal models. nih.gov The mechanism behind the reduction in drug-seeking behavior is thought to involve the suppression of dopamine (B1211576) release in key brain regions associated with reward. wisc.edu
κ-Opioid Receptor Antagonists:
Conversely, KOR antagonists are being investigated for the treatment of major depressive disorder and substance use disorders. wikipedia.org The rationale is that the KOR/dynorphin system can become upregulated during periods of stress and drug withdrawal, contributing to negative affective states. nih.gov By blocking this system, KOR antagonists may help alleviate these symptoms. However, the effects of KOR antagonists on opioid withdrawal have shown mixed results in preclinical studies, with some indicating an increase in withdrawal symptoms while others show the opposite. wisc.edu
The development of ligands with mixed pharmacology, such as those that are MOR antagonists and KOR agonists (e.g., nalorphine (B1233523) and nalmefene), has been utilized for opioid overdose treatment, although the precise contribution of KOR activation in this context is not fully understood. wikipedia.org
Endothelin Receptor Antagonism
Endothelin receptors, particularly the ETA and ETB subtypes, are G-protein coupled receptors that play a crucial role in vasoconstriction and cell proliferation. nih.govnih.gov Antagonists of these receptors are used to induce vasodilation and have been approved for the treatment of pulmonary arterial hypertension (PAH). nih.govyoutube.com
Decahydroisoquinoline derivatives have been investigated as endothelin receptor antagonists. The primary mechanism of action involves inhibiting the binding of the vasoconstrictive peptide endothelin-1 (B181129) (ET-1) to its receptors on smooth muscle cells. nih.gov This blockade leads to a decrease in pulmonary vascular pressure and can improve exercise tolerance in patients with PAH. nih.gov
Selective ETA antagonists are expected to primarily induce vasodilation and reduce proliferation and fibrosis by acting on smooth muscle cells. nih.gov In contrast, dual ETA/ETB antagonists, such as macitentan (B1675890) and its active metabolite aprocitentan, inhibit ET-1 binding to both receptor subtypes. youtube.com While ETA antagonism is key for vasodilation, the role of ETB receptor blockade is more complex, as it is also involved in the clearance of ET-1 from circulation. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies
The biological efficacy and selectivity of decahydroisoquinoline analogs are profoundly influenced by their three-dimensional structure and the nature of their substituents.
Impact of Stereochemistry on Biological Efficacy and Selectivity
The stereochemistry of the decahydroisoquinoline ring system is a critical determinant of biological activity. The fusion of the two rings can result in cis or trans diastereomers, and the chiral centers within the molecule further contribute to a variety of stereoisomers. smolecule.com
Studies on decahydroisoquinoline-3-carboxylic acid derivatives as AMPA receptor antagonists revealed that a specific stereochemical arrangement was optimal for activity. nih.gov Similarly, for 8-substituted 2-methyldecahydroisoquinolines with antiarrhythmic properties, compounds with a trans ring-juncture stereochemistry generally exhibited superior potency. nih.gov These findings underscore the importance of a precise spatial orientation of key functional groups for effective interaction with the biological target.
Role of Substituent Variation (e.g., Chain Length, Functional Group Type)
The nature and position of substituents on the decahydroisoquinoline scaffold significantly impact biological activity. For instance, in a series of 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acids, the length of the alkyl chain connecting the tetrazole group to the bicyclic nucleus was found to be crucial for AMPA receptor antagonist activity, with a two-carbon spacer being optimal. nih.gov
Furthermore, the type of functional group plays a pivotal role. Substitution with heteroatoms like oxygen or nitrogen on the connecting chain significantly reduced activity, while the introduction of methyl or phenyl groups was well-tolerated. nih.gov In another example, the modification of an aryl group attached to a furan (B31954) moiety in tetrahydroquinolone derivatives could switch the compound's activity from antagonistic to agonistic at the GPR41 receptor. nih.gov This highlights how subtle changes in substituent electronics and sterics can dramatically alter the pharmacological profile.
Consequences of Scaffold Modifications on Biological Activity
Modifications to the core decahydroisoquinoline scaffold itself can have profound consequences on biological activity. For example, converting the decahydroisoquinoline to a tetrahydroisoquinoline in a series of AMPA receptor antagonists resulted in a loss of activity. nih.gov This suggests that the conformational rigidity and three-dimensional shape of the saturated ring system are essential for binding to the receptor.
The concept of a "scaffold" in medicinal chemistry refers to a core structure that provides a platform for the attachment of various functional groups. mdpi.com The decahydroisoquinoline scaffold's utility lies in its ability to present substituents in a well-defined spatial arrangement, facilitating interactions with biological targets. smolecule.com Biofunctionalization of scaffolds, such as introducing cell recognition sites, is a common strategy to enhance their biological activity and interaction with cells. nih.govnih.gov
Elucidation of Molecular Mechanisms of Action (e.g., Binding Modes, Protein Interactions)
Understanding the molecular mechanisms by which decahydroisoquinoline analogs exert their effects is crucial for rational drug design. This involves elucidating their binding modes within target proteins and the specific interactions that govern their affinity and efficacy.
For G protein-coupled receptors like the opioid and endothelin receptors, homology modeling based on known crystal structures (e.g., bovine rhodopsin) has been employed to predict the binding sites of ligands. nih.gov These models, in conjunction with site-directed mutagenesis data, can provide insights into the key amino acid residues involved in ligand recognition. For example, studies on dihydroquinoxalinone antagonists of the bradykinin (B550075) B1 receptor used this approach to correlate calculated binding energies with experimentally determined affinities. nih.gov
The interaction between a ligand and its receptor is driven by a combination of forces, including cation-π interactions, hydrogen bonds, and dispersion forces. unc.edu Systematic variation of both the ligand's functional groups and the amino acid residues in the receptor's binding pocket can help dissect the energetic contributions of these different interactions. unc.edu For instance, research on inhibitors of histone methyllysine reader proteins has shown that replacing smaller methyllysine residues with larger alkyllysines can shift the driving force for binding from cation-π interactions to dispersion forces, resulting in tighter binding. unc.edu
In the context of decahydroisoquinoline-based excitatory amino acid receptor antagonists, it was found that having a carboxylic acid at the C-3 position was critical for activity, as the corresponding C-1 carboxy analog was inactive. nih.gov This highlights the precise geometric requirements for the ligand to engage with the binding pocket of the receptor.
Applications of 4ar,8ar Decahydroisoquinoline in Synthetic Chemistry and Materials Science
Decahydroisoquinoline (B1345475) as a Versatile Building Block for Complex Organic Synthesis
The (4aR,8aR)-decahydroisoquinoline core is a well-established building block in the total synthesis of various natural products, particularly alkaloids. Current time information in Bangalore, IN. Its rigid conformational structure makes it an ideal starting point for constructing intricate molecular architectures with high stereocontrol.
One of the notable applications of the decahydroisoquinoline scaffold is in the synthesis of poison frog alkaloids. For instance, the total synthesis of decahydroquinoline (B1201275) poison frog alkaloids like ent-cis-195A and cis-211A has been achieved, showcasing the utility of this heterocyclic system. nih.gov In these syntheses, the decahydroquinoline core serves as a key intermediate that is further elaborated to yield the final natural products. The synthesis of these alkaloids is crucial for studying their biological activities, as they can often be obtained only in minute amounts from their natural sources. nih.gov
The synthesis of pumiliotoxin C, another toxic alkaloid isolated from the skin of poison dart frogs, also highlights the importance of the decahydroisoquinoline framework. acs.org Synthetic strategies towards pumiliotoxin C and its analogs often involve the construction of a substituted decahydroisoquinoline ring system, demonstrating the versatility of this scaffold in assembling complex alkaloid structures. mdpi.comresearchgate.net
Furthermore, the formal synthesis of gephyrotoxin, a neurotoxin isolated from the skin of dendrobatid frogs, has been reported, with retrosynthetic analysis indicating a decahydroisoquinoline derivative as a key precursor. nih.gov These examples underscore the strategic importance of this compound as a foundational element in the stereoselective synthesis of complex and biologically active molecules.
Table 1: Examples of Complex Molecules Synthesized Using a Decahydroisoquinoline Scaffold
| Target Molecule | Class of Compound | Key Synthetic Application of Decahydroisoquinoline |
| ent-cis-195A | Poison Frog Alkaloid | Serves as a key intermediate in the total synthesis. nih.gov |
| cis-211A | Poison Frog Alkaloid | Utilized as a foundational scaffold for the total synthesis. nih.gov |
| Pumiliotoxin C | Poison Frog Alkaloid | The decahydroisoquinoline ring system is a core structural feature. acs.orgmdpi.comresearchgate.net |
| Gephyrotoxin | Neurotoxic Alkaloid | A decahydroisoquinoline derivative is a key precursor in the formal synthesis. nih.gov |
Utility as Scaffolds in Medicinal Chemistry Lead Generation and Optimization
The isoquinoline (B145761) and its saturated derivatives, including decahydroisoquinoline, are considered "privileged scaffolds" in medicinal chemistry. rsc.orgwayne.edu This designation is due to their ability to bind to a variety of biological targets with high affinity, making them ideal starting points for the design of new therapeutic agents. The rigid framework of this compound allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with protein binding sites.
The decahydroisoquinoline nucleus is found in a number of pharmaceutical drugs, highlighting its therapeutic potential. wikipedia.org While specific lead generation and optimization studies focusing solely on the (4aR,8aR) isomer are not extensively documented in the public domain, the broader class of tetrahydroisoquinoline (THIQ) and decahydroisoquinoline analogs has been the subject of significant research. rsc.orgnih.gov These studies explore the structure-activity relationships (SAR) of these compounds against various biological targets, including enzymes and receptors. nih.gov
For example, derivatives of the related quinoline (B57606) scaffold have been optimized as bacterial type II topoisomerase inhibitors, demonstrating the potential of this class of compounds in developing new antibacterial agents. nih.gov The process of lead optimization involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. youtube.com The decahydroisoquinoline scaffold, with its multiple points for substitution, offers a versatile platform for such modifications.
The development of novel bioactive alkaloids and their analogs often relies on the modification of core scaffolds like decahydroisoquinoline. thieme-connect.de By exploring the chemical space around this nucleus, medicinal chemists can generate libraries of compounds for screening and identify new lead structures for various diseases.
Role in Natural Product Remodeling and Analog Synthesis
The this compound scaffold is not only used in the total synthesis of natural products but also in their remodeling and the synthesis of novel analogs. This approach allows for the exploration of the structure-activity relationships of natural products and the development of new compounds with improved or novel biological activities.
The synthesis of analogs of pumiliotoxin C is a prime example of this application. By modifying the substituents on the decahydroquinoline core of pumiliotoxin C, researchers have been able to create a new class of nicotinic antagonists. researchgate.net These synthetic analogs have been instrumental in studying the pharmacology of nicotinic acetylcholine (B1216132) receptors. nih.gov
Similarly, the synthesis of various decahydroquinoline poison frog alkaloids, such as ent-cis-195A and cis-211A, provides access to compounds that can be further modified to probe their biological targets. nih.gov This ability to create a diverse range of analogs is crucial for understanding the molecular basis of their biological activity and for developing new research tools and potential therapeutic leads.
The process of natural product remodeling often involves taking inspiration from a known bioactive natural product and creating simplified or modified versions that retain the desired activity while potentially having better drug-like properties. dtu.dk The this compound framework, being a core component of several alkaloids, is an excellent candidate for such remodeling efforts.
Table 2: Natural Products and Analogs Based on the Decahydroisoquinoline Scaffold
| Natural Product/Analog | Biological Activity/Significance | Role of Decahydroisoquinoline Scaffold |
| Pumiliotoxin C Analogs | Nicotinic Antagonists | Core scaffold for the synthesis of new analogs with modified activity. researchgate.net |
| ent-cis-195A | Poison Frog Alkaloid | Key building block for total synthesis and analog development. nih.gov |
| Fumisoquins | Fungal Isoquinoline Alkaloids | Demonstrates a plant-like biosynthetic pathway for isoquinoline formation in fungi. nih.gov |
Applications in Catalysis and Coordination Chemistry (e.g., as Ligands for Metal Complexes)
While direct applications of this compound as a ligand in catalysis are not extensively reported, the broader class of chiral bicyclic amines and nitrogen-containing heterocycles holds significant promise in this field. Chiral ligands are essential for asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. nih.govyoutube.com
The rigid, chiral structure of this compound makes it a potential candidate for use as a chiral ligand for metal complexes in asymmetric catalysis. mdpi.comnih.gov The nitrogen atom can coordinate to a metal center, and the stereochemistry of the bicyclic system can influence the stereochemical outcome of a catalyzed reaction.
Research into related systems, such as chiral ligands containing quinoline motifs, has shown their effectiveness in a variety of asymmetric reactions. researchgate.net Furthermore, bicyclic triazolium salts, which share the feature of a fused ring system, have been used as organocatalysts. acs.org These examples suggest that with appropriate functionalization, this compound could be developed into a useful ligand for a range of catalytic transformations. The development of new chiral ligands is an active area of research, and the exploration of scaffolds like decahydroisoquinoline could lead to the discovery of novel and efficient catalysts. nih.gov
Potential in the Development of Novel Materials
Nitrogen-containing heterocyclic compounds are increasingly being explored for their use in materials science due to their unique electronic and structural properties. rsc.orgmsesupplies.comijsrst.com While specific applications of this compound in this area are not yet established, its properties suggest potential for incorporation into novel materials.
One area of potential application is in the development of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. youtube.comyoutube.com The incorporation of nitrogen-containing ligands can impart specific functionalities to MOFs, such as sites for gas adsorption or catalysis. nih.govresearchgate.net The this compound molecule, with its nitrogen atom and rigid structure, could potentially be used as a building block for novel MOFs with interesting properties.
Another potential application is in the development of advanced polymers. Nitrogen-containing heterocycles are used in a variety of polymers, including those with applications in organic electronics and drug delivery. msesupplies.commdpi.com The incorporation of the rigid and chiral this compound unit into a polymer backbone could lead to materials with specific thermal, mechanical, or optical properties. The development of new materials is a constantly evolving field, and the unique structural features of this compound make it a candidate for future exploration in this area.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Advanced Stereocontrol Strategies
The development of efficient and stereoselective synthetic routes to access the (4aR,8aR)-decahydroisoquinoline core remains a significant area of research. Future efforts will likely focus on the exploration of novel synthetic pathways that offer improved atom economy, reduced step counts, and enhanced stereocontrol. This includes the design of new catalytic systems, potentially employing earth-abundant metals, and the application of modern synthetic methodologies such as C-H activation and photoredox catalysis. Advanced strategies for controlling the intricate stereochemistry of the decahydroisoquinoline (B1345475) ring system will be crucial for accessing a wider diversity of analogues with distinct pharmacological profiles.
Discovery of Undiscovered Biological Targets and Elucidation of New Mechanistic Pathways
While the biological activities of some this compound derivatives are known, a vast landscape of potential biological targets remains unexplored. Future research will likely employ high-throughput screening and chemoproteomics approaches to identify novel protein binding partners for this scaffold. Elucidating the precise molecular mechanisms by which these compounds exert their effects is a parallel and equally important goal. This will involve a combination of biochemical assays, structural biology, and cell-based studies to unravel new signaling pathways and modes of action.
Advanced Computational Design and Predictive Modeling for Decahydroisoquinoline Analogs
The use of computational tools is set to revolutionize the design of novel decahydroisoquinoline-based molecules. nih.govresearchgate.net Advanced molecular modeling, including quantum mechanics and molecular dynamics simulations, will enable the in-silico design of analogues with optimized binding affinities and pharmacokinetic properties. researchgate.net Predictive models, powered by machine learning and artificial intelligence, can be trained on existing structure-activity relationship data to forecast the biological activity and potential off-target effects of virtual compounds before their synthesis. This data-driven approach will significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming experimental screening. researchgate.net
Integration of Decahydroisoquinoline Scaffolds into Polypharmacological Agents and PROTAC Design
The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is gaining traction as a strategy to combat complex diseases. The versatile and rigid nature of the decahydroisoquinoline scaffold makes it an attractive framework for the development of such multi-targeted agents.
Furthermore, the integration of decahydroisoquinoline moieties into Proteolysis Targeting Chimeras (PROTACs) represents a particularly exciting frontier. nih.govbohrium.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. nih.govmtoz-biolabs.com A decahydroisoquinoline-based ligand could serve as the "warhead" that binds to the protein of interest, connected via a linker to an E3 ligase-binding element. nih.govmtoz-biolabs.com This approach offers a powerful new modality for therapeutic intervention, moving beyond simple inhibition to induce the complete removal of a disease-causing protein. nih.gov The design of such PROTACs will require careful consideration of the linker length and composition to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. mtoz-biolabs.comresearchgate.net
Development of Sustainable Synthesis and Biocatalytic Approaches for Decahydroisoquinoline Production
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions. frontiersin.org Future research will focus on identifying or engineering enzymes capable of catalyzing key steps in decahydroisoquinoline synthesis. frontiersin.orgnih.gov This could involve, for example, the use of transaminases for the asymmetric synthesis of chiral amine precursors or oxidoreductases for stereoselective cyclization reactions. The development of robust and reusable biocatalysts will be essential for the large-scale and cost-effective production of this compound and its derivatives. frontiersin.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4aR,8aR)-decahydroisoquinoline and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions with precise stereochemical control. For example, (4aR,8aR)-octahydroquinoxalin-2(1H)-one derivatives can be synthesized via sequential alkylation, Boc protection, and cyclization using reagents like MgSO₄, K₂CO₃, and Pd(PPh₃)₄ . Suzuki coupling is also employed for introducing aryl or heteroaryl groups at specific positions, followed by reductions (e.g., NaCNBH₃) to achieve the desired stereochemistry . Column chromatography and recrystallization are critical for purification.
Q. Why is stereochemical control critical in pharmacological studies of this compound?
- Methodological Answer : The (4aR,8aR) configuration determines receptor binding specificity. For instance, LY382884, a GluK1-selective kainate receptor antagonist, requires this stereochemistry to avoid cross-reactivity with AMPA or NMDA receptors . Stereochemical mismatches can lead to reduced efficacy or off-target effects, necessitating chiral resolution techniques (e.g., chiral HPLC) during synthesis .
Q. What analytical techniques are used to confirm the structure of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is standard for confirming regiochemistry and stereochemistry. X-ray crystallography provides definitive proof of absolute configuration, as seen in studies of rac-(4aR,8aR)-2,3-diphenylhexahydroquinoxaline . Mass spectrometry (HRMS) and elemental analysis validate molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor selectivity data for this compound-based compounds?
- Methodological Answer : Contradictions often arise from overlapping receptor affinities (e.g., LY293558’s dual AMPA/kainate activity). To isolate mechanisms:
- Use knockout models (e.g., GluK1⁻/⁻ mice) to eliminate confounding receptor interactions .
- Apply radioligand binding assays with selective markers (e.g., [³H]LY382884 for GluK1) to quantify affinity .
- Combine patch-clamp electrophysiology to assess ion flux in heterologous systems expressing specific receptor subunits .
Q. What computational methods are reliable for determining the absolute configuration of this compound derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., TD-CAM-B3LYP/aug-cc-pVDZ) simulate Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. These are compared with experimental data to assign configurations, as demonstrated for (–)-22 and (–)-23 derivatives . Conformational searches using molecular dynamics ensure accuracy in spectral matching .
Q. How can synthetic byproducts be minimized during the preparation of this compound?
- Methodological Answer : Key strategies include:
- Optimizing reaction conditions : Lowering temperature during Boc protection reduces epimerization .
- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions, minimizing undesired cross-products .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Methodological Best Practices
Q. What are the reporting standards for this compound in research publications?
- Guidelines :
- Use scientific notation for decimals (e.g., 2.3 × 10⁻⁴ mM instead of 0.00023 mM) .
- Bold or underline numerical identifiers for repeated compounds (e.g., 1 for 8-hydroxyquinoline) .
- Include stereochemical descriptors (R/S) in IUPAC names and provide crystallographic data (CCDC numbers) for novel derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in pharmacological efficacy between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may stem from bioavailability or metabolite interference. Solutions include:
- Pharmacokinetic profiling : Measure plasma concentration-time curves to assess absorption barriers .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites altering efficacy .
- Dose-response recalibration : Adjust in vivo doses based on in vitro IC₅₀ values, accounting for tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
